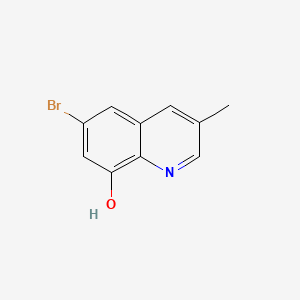
6-Bromo-3-methylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methylquinolin-8-ol is a synthetic compound with the chemical formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform. This reaction yields 7-bromoquinolin-8-ol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-methylquinolin-8-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-3-methylquinolin-8-ol involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound’s ability to inhibit cell division can be leveraged to develop new anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-8-methylquinolin-6-ol: Another quinoline derivative with similar applications in organic synthesis and microtubule polymerization research.
8-Bromo-6-methylquinoline-3-carboxylic acid: A compound with applications in medicinal chemistry and industrial processes.
Uniqueness
6-Bromo-3-methylquinolin-8-ol stands out due to its specific bromination pattern and its effectiveness in inhibiting tubulin polymerization. This unique property makes it a valuable compound in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
6-bromo-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3 |
InChI-Schlüssel |
DFXNOLJEBYNFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2N=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


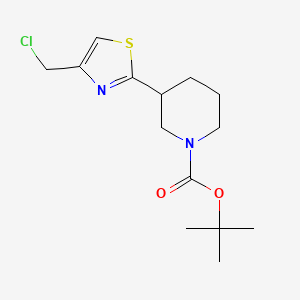

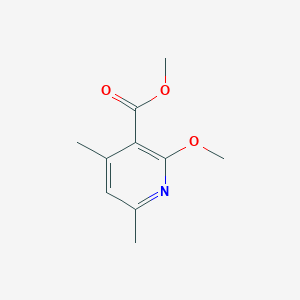
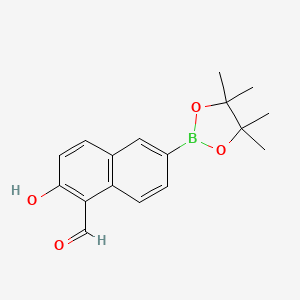
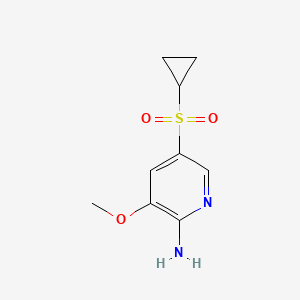
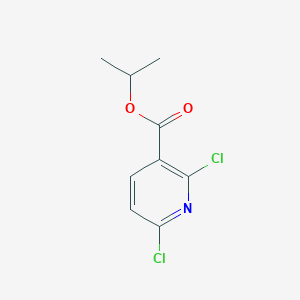
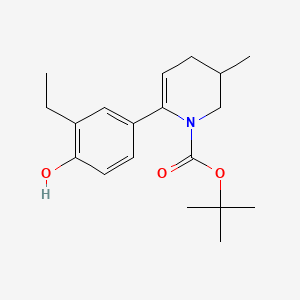
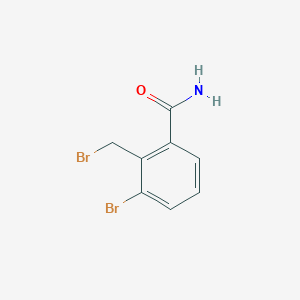
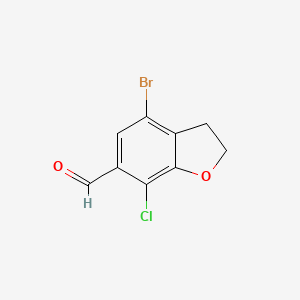
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
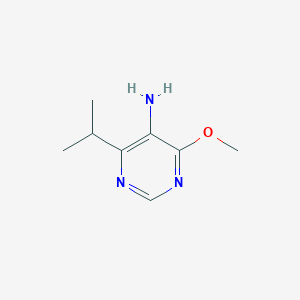
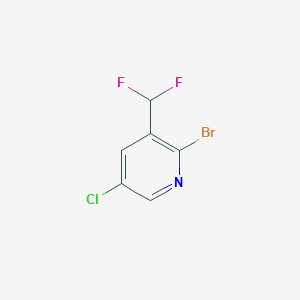
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

